Product packaging for 1,3,5-Tris(4-hydroxyphenyl)benzene(Cat. No.:CAS No. 15797-52-1)

1,3,5-Tris(4-hydroxyphenyl)benzene

Cat. No.: B095932
CAS No.: 15797-52-1
M. Wt: 354.4 g/mol
InChI Key: RQTDWDATSAVLOR-UHFFFAOYSA-N
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Description

Contextualization within C3-Symmetric Molecular Scaffolds

1,3,5-Tris(4-hydroxyphenyl)benzene is a quintessential example of a C3-symmetric molecule. This structural characteristic arises from the arrangement of three identical phenyl groups substituted at the 1, 3, and 5 positions of a central benzene (B151609) ring. This symmetrical, star-shaped architecture is not merely a geometric curiosity; it imparts the molecule with unique properties and a predictable, well-defined three-dimensional structure. nih.govrsc.org The rigidity and defined orientation of the peripheral phenyl rings make it an ideal building block, or scaffold, for the construction of larger, more complex supramolecular assemblies and polymers. nih.govrsc.org

The C3 symmetry is a recurring motif in various fields of chemistry, from materials science to medicinal chemistry, as it allows for the creation of highly ordered structures. rsc.orgnih.gov Molecules possessing this symmetry, like this compound, are foundational to the development of porous organic polymers and other advanced materials due to their predictable packing and the potential for creating well-defined cavities and channels. researchgate.net

Significance of Phenolic Hydroxyl Groups in Chemical Functionality

The chemical functionality of this compound is profoundly influenced by the presence of its three phenolic hydroxyl (-OH) groups. These groups, positioned at the para-position of each of the outer phenyl rings, are highly reactive and serve as key handles for a variety of chemical transformations. researchgate.net The hydroxyl groups can act as hydrogen bond donors and acceptors, a property that is crucial for directing the self-assembly of the molecules into ordered networks. rsc.org

Overview of Research Trajectories: From Synthesis to Advanced Applications

Research into this compound has followed a logical progression from its fundamental synthesis to its incorporation into sophisticated materials with advanced applications.

Synthesis: The preparation of this compound has been approached through several synthetic routes. A common method involves the acid-catalyzed trimerization of 4-hydroxyacetophenone. google.com Another approach is the demethylation of the corresponding methoxy-substituted precursor, 1,3,5-tris(4'-methoxyphenyl)benzene. google.com More recent methods have explored the use of nanocatalysts to improve reaction efficiency. rsc.org

Advanced Applications: The true potential of this compound is realized in its applications. Its C3-symmetric structure and the reactivity of its phenolic hydroxyl groups make it a valuable monomer for the synthesis of a variety of polymers. For example, it is a precursor for certain epoxy resins, which are known for their exceptional hardness, chemical resistance, and mechanical strength. google.com

In the field of materials science, it serves as a critical building block for covalent organic frameworks (COFs). ossila.com COFs are a class of porous crystalline polymers with a wide range of potential uses, including gas storage and separation, and catalysis. The well-defined structure of this compound allows for the construction of COFs with high surface areas and precisely controlled pore sizes. ossila.com Furthermore, derivatives of this compound are being explored for their photoluminescent properties, with potential applications in chemical sensing. rsc.org

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
IUPAC Name 4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol
CAS Number 15797-52-1

Data sourced from PubChem CID 348148 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O3 B095932 1,3,5-Tris(4-hydroxyphenyl)benzene CAS No. 15797-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTDWDATSAVLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324628
Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15797-52-1
Record name 15797-52-1
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Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Synthetic Methodologies and Route Optimization for 1,3,5 Tris 4 Hydroxyphenyl Benzene

Traditional Synthetic Approaches

Historically, the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene has been approached through several multi-step pathways. These methods, while foundational, often involve harsh reaction conditions and can result in modest yields.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents a potential, though less direct, route to THPB. In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, which is not the case for the precursor to the central benzene (B151609) ring of THPB. masterorganicchemistry.com

However, a related approach involves the synthesis of 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compounds, where a cyanuric halide is reacted with a hydroxyphenyl compound in the presence of a Lewis acid. google.com While not a direct synthesis of THPB, this method highlights the application of nucleophilic substitution in creating tris-aryl structures. The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol is a classic example of nucleophilic aromatic substitution where the nitro groups activate the ring for nucleophilic attack. philadelphia.edu.jo

Hydrolysis of Alkoxy-Substituted Precursors

A common and well-established method for preparing THPB involves the hydrolysis of its corresponding alkoxy-substituted precursor, 1,3,5-tris(4-methoxyphenyl)benzene (B1296488). google.com This precursor is synthesized by the treatment of 4-methoxyacetophenone with sulfuric acid, which yields the trimer in approximately 20% yield. google.com The subsequent demethylation of 1,3,5-tris(4-methoxyphenyl)benzene is achieved using concentrated hydrochloric acid to produce THPB. google.com

Similarly, other 1,3,5-tris(4'-substitutedaryl)benzenes can be hydrolyzed to yield THPB or its derivatives. google.com For instance, 1,3,5-tris(4'-acetoxyphenyl)benzene can be hydrolyzed to THPB. google.com The general strategy involves the trimerization of a protected 4-hydroxyacetophenone derivative, followed by a deprotection step to reveal the hydroxyl groups.

Trimerization of 4-Haloacetophenone Derivatives

Another traditional route to a related class of compounds involves the trimerization of 4-haloacetophenone derivatives. Specifically, the trimerization of 4-bromoacetophenone or 4-chloroacetophenone in the presence of potassium pyrosulfate and sulfuric acid yields 1,3,5-tris(4'-halophenyl)benzenes. google.com While this does not directly produce THPB, it establishes the principle of trimerizing acetophenone (B1666503) derivatives to form the 1,3,5-trisubstituted benzene core.

Catalytic Trimerization Pathways

More recent advancements have focused on the direct catalytic trimerization of 4-hydroxyacetophenone (4-HAP) and its derivatives, offering more efficient and atom-economical routes to THPB.

Formation of 4-Hydroxyacetophenone-Anil Intermediates

A significant breakthrough in the synthesis of THPB involves the use of anil intermediates. In this process, 4-hydroxyacetophenone is first reacted with aniline (B41778) or a substituted aniline to form a 4-hydroxyacetophenone-anil intermediate. google.comwipo.intgoogle.com This anil is then subjected to acid-catalyzed trimerization. google.com This two-step, one-pot process circumvents the difficulties associated with the direct trimerization of 4-hydroxyacetophenone, which was previously reported to be unsuccessful. google.com

The anil intermediate can be isolated or generated in situ. The reaction of the 4-hydroxyacetophenone-anil with a catalytic amount of an acid catalyst, such as anilinium hydrochloride, anilinium hydrobromide, anilinium sulfate, or anilinium tosylate, leads to the formation of THPB. google.com

Acid-Catalyzed Cyclotrimerization Mechanisms

The acid-catalyzed cyclotrimerization of acetophenones is a key step in many synthetic routes to THPB and its derivatives. The condensation of three acetophenone molecules results in the formation of a 1,3,5-trisubstituted benzene ring. google.com

In the case of the anil-mediated synthesis, the acid catalyst facilitates the cyclotrimerization of the 4-hydroxyacetophenone-anil. google.com This method has been shown to be effective for the production of THPB. google.com

Alternative catalytic systems have also been explored. For instance, nanoclinoptilolite/HDTMA has been used as a catalyst for the preparation of 1,3,5-triarylbenzenes from various acetophenones. rsc.org While this specific catalyst was used for a range of substituted acetophenones, it demonstrates the potential of heterogeneous catalysts in promoting such cyclotrimerization reactions. rsc.org The Fries rearrangement of phenyl acetate (B1210297) to produce 4-hydroxyacetophenone can also be catalyzed by Lewis acids or solid acid catalysts like p-toluenesulfonic acid (PTSA), highlighting the broader use of acid catalysis in synthesizing precursors for THPB. researchgate.net

Precursor Reagents and Conditions Product Yield Reference
4-MethoxyacetophenoneSulfuric acid1,3,5-Tris(4-methoxyphenyl)benzene20% google.com
1,3,5-Tris(4-methoxyphenyl)benzeneConcentrated hydrochloric acidThis compound- google.com
4-HaloacetophenonePotassium pyrosulfate, Sulfuric acid1,3,5-Tris(4-halophenyl)benzene- google.com
4-HydroxyacetophenoneAniline, then anilinium salt (e.g., anilinium hydrochloride)This compound- google.com
AcetophenoneNanoclinoptilolite/HDTMA, 100 °C1,3,5-Triphenylbenzene (B1329565)- rsc.org

Influence of Catalyst Systems (e.g., Anilinium Salts, Heteropolyacids)

The choice of catalyst plays a pivotal role in the efficiency and yield of THPB synthesis, particularly in the self-condensation reaction of 4-hydroxyacetophenone.

Anilinium Salts:

Anilinium salts, such as anilinium hydrochloride, have been effectively employed as catalysts in the synthesis of THPB. google.com The process typically involves the reaction of 4-hydroxyacetophenone with aniline to form an intermediate anil, which then undergoes acid-catalyzed trimerization. google.com The anilinium salt, preferably derived from the aniline used in the anil formation, acts as the acid catalyst for the condensation. google.com

Key parameters for this method include the mole ratio of the anilinium salt to the 4-hydroxyacetophenone-anil intermediate. A preferred mole ratio of anilinium hydrochloride to the anil is approximately 0.065:1.0. google.com The reaction is often carried out at elevated temperatures, in the range of 185-200°C. google.com While effective, this method can require extended reaction times to achieve high conversions. For instance, heating 4-hydroxyacetophenone with aniline and anilinium hydrochloride at 185°-190°C for four hours resulted in a reaction mixture containing 75% THPB. google.com

Table 1: Effect of Anilinium Salt Catalyst on THPB Synthesis

ReactantsCatalystTemperature (°C)Time (h)Yield of THPB (%)
4-hydroxyacetophenone, AnilineAnilinium Hydrochloride185-190267.5
4-hydroxyacetophenone, AnilineAnilinium Hydrochloride185-190475

Heteropolyacids:

Heteropolyacids represent another class of effective catalysts for the synthesis of 1,3,5-triarylbenzenes. While specific data on their use for THPB is not extensively detailed in the provided results, their general application in cyclocondensation reactions suggests their potential. sapub.org These catalysts are known for their strong acidity and ability to be used in heterogeneous systems, which can simplify product purification. rsc.org

Cross-Coupling Strategies

Cross-coupling reactions offer alternative and often more versatile routes to THPB and its derivatives, allowing for the construction of the central benzene ring through the formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. libretexts.orgmdpi.com This methodology can be adapted for the synthesis of THPB, typically starting from a 1,3,5-trihalobenzene and a suitably protected 4-hydroxyphenylboronic acid.

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the reaction's success. libretexts.orgrsc.org While the direct synthesis of THPB via this method is not explicitly detailed in the search results, the synthesis of related 1,3,5-triarylbenzene derivatives using Suzuki-Miyaura coupling is well-established. ias.ac.in For example, 2,4,6-tris(4-bromophenyl)-1,3,5-s-triazine has been successfully coupled with various aryl boronic acids in the presence of tetrakistriphenylphosphine palladium(0) [Pd(PPh3)4] and sodium carbonate. ias.ac.in

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl amines, and biaryls. wikipedia.orgorganic-chemistry.org The classic Ullmann reaction involves the self-coupling of aryl halides at high temperatures in the presence of copper. organic-chemistry.org A more relevant "Ullmann-type" reaction for synthesizing precursors to THPB would be the coupling of a 1,3,5-trihalobenzene with a protected phenol (B47542).

Traditionally, these reactions require high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern methods utilize soluble copper catalysts with ligands to improve efficiency. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org While a direct one-step synthesis of THPB using this method is not described, it presents a viable route for creating the core structure with subsequent deprotection to yield the final product.

Advanced Synthetic Route Development

Modern synthetic chemistry focuses on improving efficiency and sustainability, leading to the development of one-pot syntheses and the application of green chemistry principles.

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A one-step process for the trimerization of 4-hydroxyacetophenone (4-HAP) has been a subject of interest, though early reports suggested difficulties with this direct approach. google.com However, a process has been developed that involves contacting 4-hydroxyacetophenone with aniline and an anilinium salt catalyst in a single reaction vessel to produce THPB. google.com This method simplifies the traditional two-step process of isolating the anil intermediate. google.com

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of THPB synthesis, this can involve the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

One notable example is the use of a surface-modified nanoclinoptilolite as a catalyst for the synthesis of 1,3,5-triarylbenzenes. rsc.org This method is conducted under solvent-free conditions, and the only by-product is water, making it an attractive green alternative. rsc.org The catalyst can be easily recovered by filtration and potentially reused. rsc.org Another green approach involves the use of sonochemistry, which can significantly reduce reaction times and energy consumption, often using water as a solvent. nih.gov While not specifically applied to THPB in the provided results, the successful synthesis of 1,3,5-triazine (B166579) derivatives using ultrasound demonstrates the potential of this technique. nih.gov

Table 2: Comparison of Synthetic Methodologies for 1,3,5-Triarylbenzenes

MethodologyCatalystSolventsKey AdvantagesKey Disadvantages
Anilinium Salt Catalysis Anilinium Hydrochloride google.comToluene (B28343) (optional) google.comOne-pot potential, readily available catalyst google.comHigh temperatures, potentially long reaction times google.com
Suzuki-Miyaura Coupling Palladium complexes libretexts.orgias.ac.inToluene, THF ias.ac.inHigh versatility, good functional group tolerance Use of expensive and toxic palladium catalysts rsc.org
Ullmann Condensation Copper wikipedia.orgorganic-chemistry.orgN-methylpyrrolidone, DMF wikipedia.orgUtilizes less expensive copper catalyst wikipedia.orgHarsh reaction conditions, often requires stoichiometric copper wikipedia.org
Green Synthesis (Nanocatalyst) Surface-modified nanoclinoptilolite rsc.orgSolvent-free rsc.orgEnvironmentally friendly, catalyst recyclability rsc.orgMay require specific catalyst preparation

Scalability and Industrial Production Strategies

The transition from laboratory-scale synthesis to robust industrial production requires a multi-faceted approach. Strategies must not only increase batch size but also enhance process efficiency, reduce environmental impact, and ensure consistent product quality. Key areas of development include the adoption of continuous manufacturing processes, the implementation of comprehensive solvent recovery programs, and the optimization of final product crystallization.

Continuous Flow Reactor Systems

While traditional large-scale synthesis of THPB relies on batch reactor technology, the future of its industrial production points towards continuous flow chemistry. maratek.com Currently, documented industrial synthesis of THPB is primarily achieved through the acid-catalyzed cyclotrimerization of 4-hydroxyacetophenone in batch reactors. However, the principles of flow chemistry offer significant potential advantages for this type of transformation. aurigeneservices.comrsc.org

Continuous flow processes involve moving reactants through a system of tubes or channels, rather than a single large vessel, allowing for superior control over reaction parameters. aurigeneservices.com For an exothermic, acid-catalyzed reaction like THPB synthesis, the high surface-area-to-volume ratio of flow reactors provides exceptionally rapid heat transfer, mitigating risks of thermal runaways and improving product selectivity. aurigeneservices.com

The application of continuous flow has proven successful for analogous reactions, such as the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs). rsc.orgnih.gov For instance, processes using packed-bed reactors with immobilized catalysts have demonstrated high productivity and consistent performance over extended periods with minimal catalyst leaching. nih.govbeilstein-journals.org Such a setup could be envisioned for THPB, where a solid acid catalyst could be packed into a column, allowing for continuous operation, simplified product-catalyst separation, and enhanced catalyst lifetime. beilstein-journals.org

Potential Advantages of Continuous Flow for THPB Synthesis:

FeatureBenefit in THPB Production
Enhanced Heat Transfer Precise temperature control prevents side reactions and decomposition, leading to higher yield and purity. aurigeneservices.com
Improved Safety The small internal volume of the reactor minimizes the quantity of hazardous material at any given time. aurigeneservices.com
Process Consistency Automated control of flow rates, temperature, and pressure ensures high run-to-run reproducibility and consistent product quality. aurigeneservices.com
Scalability Production can be scaled up by "numbering-up" (running multiple reactors in parallel) or by extending operational time, avoiding the challenges of redesigning large batch reactors. almacgroup.com
Catalyst Integration Facilitates the use of heterogeneous (solid-supported) catalysts, simplifying purification and enabling catalyst reuse. nih.govbeilstein-journals.org

While specific examples of THPB synthesis in flow reactors are not yet widely published, the extensive benefits demonstrated for similar chemical transformations strongly suggest this is a promising strategy for future industrial production.

Solvent Recycling Protocols

The industrial synthesis of this compound utilizes significant quantities of organic solvents. In typical batch processes, toluene is often employed as the reaction solvent, while a non-polar solvent like hexane (B92381) is used to precipitate the final product from the reaction mixture. maratek.com From both an economic and environmental perspective, the recovery and recycling of these solvents is a critical component of a sustainable industrial strategy. esrg.de

Solvents such as toluene and hexane are classified as Class 2 residual solvents, which are non-genotoxic but have moderate hazards, making their recovery and recycling the preferred management method over disposal. pharmasop.in Industrial solvent recovery systems are well-established and can achieve high rates of recovery and purity, making the reused solvent suitable for subsequent production batches. reliancelab.co.za The primary technology used for this purpose is distillation, which separates solvents based on differences in their boiling points. esrg.demaratek.com

For a waste stream containing multiple solvents, such as a mix of toluene and other liquids, multi-stage distillation or a combination of techniques like liquid-liquid extraction (LLE) followed by distillation can be employed. diva-portal.org This allows for the separation of individual components to a high degree of purity. For instance, studies on industrial solvent streams have demonstrated that a combination of LLE and distillation can recover toluene at a rate of 98.3% with a purity of 99.5%. diva-portal.org

Typical Industrial Solvent Recovery Protocols:

SolventIndustrial Role (THPB Synthesis)Recovery TechnologyAchievable Purity & Recovery Rate
Toluene Reaction SolventFractional Distillation, Liquid-Liquid Extraction + DistillationPurity: >99.5% diva-portal.orgresearchgate.netresearchgate.netRecovery: >98% diva-portal.org
Hexane Precipitation / AntisolventDistillation, Closed-Loop Vapor CapturePurity: High (suitable for reuse) labmanager.comRecovery: >95% (with closed-loop systems) maratek.com

Implementing these protocols significantly reduces raw material costs, lowers waste disposal expenses, and minimizes the environmental footprint of the manufacturing process. reliancelab.co.za

Crystallization Optimization for Enhanced Purity

Crystallization is the definitive step for achieving the high purity of this compound required for its use in advanced materials. This process effectively removes unreacted starting materials, primarily 4-hydroxyacetophenone, and other impurities generated during the cyclotrimerization reaction. The choice of solvent system is the most critical parameter in designing an effective crystallization process. researchgate.net

The ideal solvent should dissolve the THPB compound at elevated temperatures but exhibit low solubility at cooler temperatures, allowing for high product recovery upon cooling. researchgate.net Conversely, impurities should remain soluble in the solvent even at low temperatures. For polyphenolic compounds like THPB, solvent polarity plays a key role. researchgate.net Mixed solvent systems, particularly alcohol-water mixtures, are often effective. nih.govscielo.br

In the synthesis of THPB, several crystallization methods have been reported. A common approach involves precipitating the crude product from the reaction mixture using a non-polar solvent like hexane. maratek.com Further purification is then achieved through recrystallization. One documented method utilizes a 3:1 mixture of ethanol (B145695) and water to recrystallize the crude product, leveraging the different solubility profiles of THPB and its impurities in this mixed-solvent system. labmanager.com The process can be further optimized by controlling the cooling rate, agitation, and potentially seeding the solution with pure THPB crystals to promote the growth of uniform, high-purity crystals. nih.gov

Summary of Crystallization Methods for this compound:

StepMethodSolvent SystemPurpose & Outcome
Initial Precipitation Antisolvent PrecipitationToluene / HexaneTo separate the crude THPB product from the aniline catalyst and other soluble by-products. maratek.com
Purification RecrystallizationEthanol / Water (3:1)To remove residual starting materials and impurities by exploiting solubility differences, yielding a more purified final product. labmanager.com
Intermediate Purification RecrystallizationEther / HexaneUsed to purify the 4-hydroxyacetophenone-anil intermediate before the final trimerization step. maratek.com
pH-based Precipitation AcidificationAqueous Solution / HClCrude product is precipitated by adjusting the pH to ~5.5, followed by filtration. This solid requires further recrystallization for high purity. maratek.com

By systematically optimizing these crystallization parameters, manufacturers can consistently achieve the high-purity specifications demanded by the polymer industry.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tris 4 Hydroxyphenyl Benzene

Fundamental Non-Covalent Interactions

The self-assembly of THPB and its derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces work in concert to direct the formation of well-defined supramolecular structures.

Hydrogen Bonding Networks Involving Hydroxyl Groups

The hydroxyl groups on the peripheral phenyl rings of THPB are key to its ability to form extensive hydrogen-bonding networks. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust intermolecular connections. For instance, in the solid state, THPB molecules can be connected by O—H⋯O hydrogen bonds to form two-dimensional networks. researchgate.net The geometry and strength of these hydrogen bonds can be influenced by the presence of other molecules.

Derivatives of THPB, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), also exhibit strong hydrogen bonding capabilities through their carboxylic acid groups. nih.gov These molecules can form dimers stabilized by two O···H−O hydrogen bonds between neighboring molecules. researchgate.net In some cases, these interactions can lead to the formation of complex, three-dimensional structures.

The interplay of hydrogen bonding is also evident in the co-crystallization of THPB and its analogues with other molecules. For example, tris(4-hydroxyphenyl)methane forms hydrogen bonds with 4,4′-bipyridine, with O⋯N distances of 2.622 (3) and 2.764 (3) Å. researchgate.net

Pi-Pi Stacking Interactions of Aromatic Rings

The aromatic core of 1,3,5-Tris(4-hydroxyphenyl)benzene and its derivatives provides a platform for π-π stacking interactions. rsc.org These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, contribute significantly to the stability of the resulting supramolecular assemblies.

The combination of hydrogen bonding and π-π stacking is crucial for the formation of stable, ordered structures. For instance, in the self-assembly of 4-hydroxybenzylamine, dimerization is driven by hydrogen bonding and further stabilized by π-stacking interactions between the aromatic rings. researchgate.net Similarly, the π-electron-rich core of 1,3,5-tris(4′-aminophenyl)benzene facilitates intermolecular π–π interactions. rsc.org The arrangement of the aromatic rings in these stacks can vary, leading to different packing motifs and material properties.

Formation of Ordered Molecular Assemblies

The directional and specific nature of non-covalent interactions in this compound and its derivatives drives the formation of highly ordered molecular assemblies. These processes can be hierarchical, leading to complex, multi-level structures, and can be influenced by the presence of complementary molecules in co-crystallization studies.

Hierarchical Self-Assembly Processes

The self-assembly of THPB-based molecules often proceeds in a hierarchical manner. Primary non-covalent interactions, such as hydrogen bonding and π-π stacking, lead to the formation of fundamental building blocks. These initial assemblies then organize into larger, more complex structures.

An example of this is seen with 1,3,5-tris(4-carboxyphenyl)benzene, which can form self-assembled monolayers on various substrates. nih.gov The C3-symmetry of the molecule plays a crucial role in directing this two-dimensional organization. nih.gov The process can be influenced by the substrate, with different arrangements observed on different surfaces, highlighting the interplay between intermolecular and molecule-substrate interactions. nih.gov

Co-Crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique to create new molecular assemblies with tailored properties. By introducing complementary molecules that can interact with this compound or its derivatives through non-covalent interactions, it is possible to form novel crystalline structures.

For instance, trimesic acid (TMA) has been co-crystallized with various phenol (B47542) derivatives to form host-guest framework compounds. mdpi.com In these structures, the TMA molecules form a hydrogen-bonded network that encapsulates the guest molecules. mdpi.com Similarly, tris(4-hydroxyphenyl)methane has been shown to form a 1:1 molecular complex with 4,4′-bipyridine, where the bipyridine molecules are held within the voids of the trisphenol (B3262630) network through hydrogen bonds. researchgate.net

The table below summarizes findings from co-crystallization studies involving derivatives of this compound.

Host MoleculeGuest MoleculeKey InteractionsResulting Structure
Trimesic Acid (TMA)1,3,5-trimethoxybenzene (TMB)Hydrogen BondingTwo-dimensional host network
Trimesic Acid (TMA)1,4-dimethoxybenzene (DMB)Hydrogen BondingTwo-dimensional host network
Trimesic Acid (TMA)4-methoxyphenol (MP)Hydrogen BondingThree-dimensional host network
Trimesic Acid (TMA)4-ethoxyphenol (EP)Hydrogen BondingThree-dimensional host network
Trimesic Acid (TMA)4-propoxyphenol (PP)Hydrogen BondingThree-dimensional host network
Tris(4-hydroxyphenyl)methane4,4′-bipyridineO-H···N Hydrogen BondingRectangular networks with guest-filled voids

These studies demonstrate the versatility of THPB and its analogues as building blocks for creating diverse solid-state architectures with potential applications in materials science.

Development of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The predictable and directional nature of hydrogen bonding makes it an excellent tool for the design and synthesis of these materials. This compound and its derivatives, with their multiple hydrogen bonding sites and rigid structures, are prime candidates for the construction of HOFs. rsc.org

The use of 1,3,5-tris(4-carboxyphenyl)benzene (TCPB) has led to the construction of a non-interpenetrated, mesoporous HOF. nih.gov This is significant because interpenetration, where multiple frameworks grow through each other, is a common problem that can reduce the porosity of the material. The ability to create non-interpenetrated frameworks is a key step towards designing HOFs with specific pore sizes and functionalities.

The development of HOFs from THPB and its derivatives is an active area of research, with potential applications in gas storage and separation. The ability to tune the structure and properties of these materials by modifying the building blocks or introducing guest molecules makes them highly versatile.

Design Principles for HOF Construction

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. mdpi.com The design of HOFs using molecules like this compound is guided by the principles of molecular tectonics, where the geometry and functionality of the molecular components direct their assembly into predictable, extended networks. mdpi.com

Key design principles include:

Symmetry and Directionality: The C3 symmetry of the this compound core and the specific directional nature of the hydroxyl groups are crucial for forming ordered, porous frameworks. mdpi.com

Strong Hydrogen-Bonding Motifs: The hydroxyl groups serve as robust hydrogen-bond donors and acceptors, leading to the formation of stable, self-complementary arrays. mdpi.com The O-H···O hydrogen bond is a primary interaction in the self-assembly of such frameworks. researchgate.net

Rigid Core: The rigid triphenylbenzene core ensures that the resulting framework has a persistent structure, which is essential for creating permanent porosity after the removal of solvent molecules. rsc.orgresearchgate.net

Prevention of Interpenetration: A significant challenge in designing porous frameworks is preventing the intergrowth of multiple independent networks, a phenomenon known as interpenetration, which can fill the intended pores. rsc.org The shape and functionalization of the building blocks can be tailored to discourage this. For instance, the related C3-symmetric molecule, 1,3,5-tri(4-carboxyphenyl)benzene (TCPB), has been used to construct a non-interpenetrated, mesoporous HOF. researchgate.netrsc.org

Structural Characterization of HOFs

The structural elucidation of HOFs is critical to understanding their properties and potential applications. While specific HOFs constructed directly from this compound are not extensively detailed in the provided literature, the characterization of analogous frameworks, such as those from its carboxylic acid derivative (TCPB), provides a clear blueprint for the methods used. researchgate.netrsc.org

Common characterization techniques include:

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to assess the stability of the framework after solvent removal.

Gas Sorption Analysis: Nitrogen or other gas sorption measurements are performed to determine the porosity of the material, including its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The TCPB-based HOF, for example, was found to be permanently porous with a BET surface area of 1095 m²/g. researchgate.net

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the framework and to determine the temperature at which guest solvent molecules are removed.

Integration into Liquid Crystalline Systems

While this compound itself is not a liquid crystal, its rigid, disc-like core makes it an excellent platform for constructing supramolecular liquid crystals through hydrogen bonding. tandfonline.comresearchgate.net By co-assembling with complementary molecules, it can form larger, disc-shaped supramolecular mesogens that exhibit liquid crystalline phases. tandfonline.comtandfonline.com

Supramolecular Discotic Nematic Liquid Crystals

A notable application of this compound is in the formation of supramolecular discotic nematic liquid crystals. tandfonline.comtandfonline.comresearchgate.net These are formed by hydrogen bonding between the central this compound (THB) core and peripheral "arms," such as stilbazole derivatives. tandfonline.com In this arrangement, the three hydroxyl groups of the THB core molecule form hydrogen bonds with the nitrogen atoms of three stilbazole molecules. This self-assembly process results in a larger, disc-shaped supramolecular complex. tandfonline.comtandfonline.com

The resulting mesogens are considered discotic because of their disk-like shape. The nematic phase in discotic systems (ND) is relatively rare compared to columnar phases. tandfonline.comuea.ac.uk In the ND phase, the discs exhibit long-range orientational order but lack positional order. tandfonline.com The formation of this phase is often attributed to molecular features that disfavor the close packing required for columnar phases. tandfonline.comuea.ac.uk

Phase Behavior and Mesophase Properties

The liquid crystalline properties of these supramolecular complexes are highly dependent on the structure of the peripheral arms, particularly the length of their flexible alkyl chains. tandfonline.com The phase behavior is typically investigated using a combination of polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). tandfonline.comtandfonline.com

In a study involving THB and a series of 4-(4-alkoxybenzoyloxy)-4´-stilbazole (ABSn) derivatives with varying alkyl chain lengths (n), the following observations were made:

Influence of Alkyl Chain Length: The length of the alkyl chains on the stilbazole arms plays a critical role in determining the type of mesophase formed. tandfonline.com

Mesophase Identification: For shorter chain lengths (e.g., n=6), a nematic columnar (NC) phase was observed. In this phase, the disc-like molecules stack into short columns which themselves have only orientational order. tandfonline.com For longer chain lengths (e.g., n=10), a discotic nematic (ND) phase was identified. tandfonline.com The conformational disorder of the longer alkyl chains is thought to reduce the packing efficiency of the asymmetric supramolecular disc, thereby favoring the formation of the ND phase over a columnar one. tandfonline.com

Characterization Data:

DSC is used to determine the transition temperatures and enthalpies between different phases (crystal, liquid crystal, and isotropic liquid).

POM reveals the characteristic optical textures of the different mesophases. For example, the ND phase typically shows a marble texture. researchgate.net

XRD provides information about the molecular arrangement. The discotic nematic phase generally exhibits a broad peak or no reflection in the small-angle region, which is consistent with the lack of positional order. tandfonline.com

The table below summarizes the phase transition temperatures and mesophases observed for the supramolecular complexes formed between this compound (THB) and stilbazole derivatives (ABSn).

ComplexHeating Cycle Transition Temperatures (°C)Cooling Cycle Transition Temperatures (°C)Mesophase Observed
THB/ABS6Cr 135.2 II 128.5 NC 105.1 CrNematic Columnar (NC)
THB/ABS8Cr 131.0 II 128.8 NC 118.9 CrNematic Columnar (NC)
THB/ABS10Cr 128.4 II 128.5 ND 123.5 CrDiscotic Nematic (ND)

Table 1. Phase transition temperatures and observed mesophases for supramolecular complexes of THB and ABSn upon heating and cooling, determined by DSC and POM. tandfonline.com (Cr = Crystal, NC = Nematic Columnar, ND = Discotic Nematic, I = Isotropic Liquid).

Compound Names

Abbreviation/Common NameFull Chemical Name
This compound4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol nih.gov
THBThis compound tandfonline.com
ABSn4-(4-alkoxybenzoyloxy)-4´-stilbazole tandfonline.com
TCPB1,3,5-tri(4-carboxyphenyl)benzene rsc.org
Stilbazole4-Styrylpyridine

Table 2. List of chemical compounds mentioned in the article.

Applications of 1,3,5 Tris 4 Hydroxyphenyl Benzene in Advanced Materials Science

Covalent Organic Frameworks (COFs) Synthesis and Application

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. acs.org The triphenylbenzene motif, particularly from derivatives like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and 1,3,5-tris(4-formylphenyl)benzene (TFPB), serves as a key trigonal node for the construction of 2D and 3D COFs. nih.govnih.gov

As a Ligand Linker for COF Construction

The C3-symmetric nature of the 1,3,5-triphenylbenzene (B1329565) core is fundamental to its role as a ligand linker in COF construction. This geometry allows for the formation of predictable and highly ordered porous networks. Derivatives such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris(4-formylphenyl)benzene are extensively used as trigonal building blocks. nih.govossila.com For instance, the condensation of TAPB with various aldehyde-containing linkers leads to the formation of imine-linked COFs. nih.gov Similarly, TFPB can react with amine-containing compounds to form similar porous structures. ossila.com The rigidity of the triphenylbenzene unit contributes to the thermal and chemical stability of the resulting COFs.

Ester-Linked Crystalline COFs

Ester-linked crystalline COFs represent a significant advancement in reticular chemistry. These materials are synthesized through transesterification reactions between phenols and aromatic carboxylates. nih.gov While direct use of 1,3,5-Tris(4-hydroxyphenyl)benzene is a possibility due to its tritopic phenolic nature, studies have demonstrated the successful synthesis of ester-linked COFs using other tri- or tetratopic phenols. These reactions yield crystalline 2D structures with high surface areas, expanding the scope of COF chemistry to include polyester-related frameworks. nih.gov

Imine-Linked and Hydrazone-Linked COFs

Imine and hydrazone linkages are among the most common and robust covalent bonds used in COF synthesis due to their reversible formation, which facilitates error correction during crystallization.

Imine-Linked COFs: These are typically formed through the condensation reaction between an amine and an aldehyde. For example, 1,3,5-tris(4-aminophenyl)benzene (TAPB) is a common building block that reacts with various dialdehydes or trialdehydes to produce highly crystalline imine-based COFs. nih.gov A notable example is the synthesis of a hexagonal 2,3-DhaTab COF through the reaction of 1,3,5-tris(4-aminophenyl)benzene with 2,3-dihydroxyterephthalaldehyde. unt.edu

Hydrazone-Linked COFs: These are synthesized from the reaction of hydrazide and aldehyde monomers. acs.orgnih.gov For instance, hydrazone-linked hexagonal COFs have been created through the solvothermal reaction of 2,5-diethoxyterephthalohydrazide (B2763183) with 1,3,5-tris(4-formylphenyl)benzene, resulting in materials with good thermal stability. nih.govunt.edu The use of 1,3,5-tris(4-formyl-3-hydroxyphenyl)benzene, a derivative of the target compound, introduces hydroxyl groups into the COF structure, which can enhance functionality. ossila.com

Role in High Surface Area and Tunable Porosity Materials

The use of 1,3,5-triphenylbenzene-based linkers is instrumental in creating COFs with high surface areas and tunable porosity, which are critical properties for applications in storage, separation, and catalysis. The rigid, planar structure of the linker and the predictable geometry of the resulting network allow for the design of materials with specific pore sizes and high void volumes.

The Brunauer-Emmett-Teller (BET) surface area of COFs synthesized from these building blocks can vary significantly depending on the specific linkers and synthetic conditions used.

COF Name/TypeLinkersBET Surface Area (m²/g)Pore Size (nm)
COF-432,5-diethoxyterephthalohydrazide, 1,3,5-tris(4-formylphenyl)benzene6203.8
COF-422,5-diethoxyterephthalohydrazide, 1,3,5-triformylbenzene7102.8
TFPT-COFHydrazide, 1,3,5-tris(4-formylphenyl)triazine-3.8
JLU-COF-41,3,5-triformylphloroglucinol, 2,5-dimethoxyterephthalohydrazide (B3084889)923-
PI-COF-2Pyromellitic dianhydride, 1,3,5-tris(4-aminophenyl)benzene1297-
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde2352-
Benzothiazole (B30560) COF1,3,5-tris(4-formylphenyl)benzene, amine derivative328-
2,3-DhaTab COF1,3,5-tris(4-aminophenyl)benzene, 2,3-dihydroxyterephthalaldehyde413-

Data compiled from multiple research sources. nih.govossila.comunt.edu

This tunability allows for the creation of materials optimized for specific molecular recognition and transport properties.

Applications in Gas Storage and Separation Technologies

The high surface area, permanent porosity, and tunable pore chemistry of COFs derived from 1,3,5-triphenylbenzene analogues make them promising candidates for gas storage and separation applications. mines.edu The ability to introduce specific functional groups into the COF structure can enhance the affinity for certain gases.

For example, a benzothiazole COF synthesized from 1,3,5-tris(4-formylphenyl)benzene has shown a CO₂ adsorption of 7.8 wt% at 273 K and 1 bar. ossila.com Furthermore, COFs constructed from 1,3,5-tris(4-aminophenyl)triazine have demonstrated high CO₂/N₂ and CO₂/CH₄ sorption selectivities. rsc.org The introduction of fluorine atoms into the COF structure can further enhance CO₂/CH₄ selectivity. nih.gov The ordered pore structure and high gas uptake capacity of these materials make them suitable for applications in carbon capture and hydrogen storage. mines.edu

Polymer Chemistry and Composite Materials

Beyond the realm of COFs, this compound (THPB) itself is a valuable compound in polymer chemistry, primarily utilized as a crosslinking agent and a monomer for high-performance polymers. google.com

The trifunctional nature of THPB, with its three reactive hydroxyl groups, allows it to form a rigid, three-dimensional crosslinked network within a polymer matrix. This crosslinking leads to significant improvements in the material's properties. For instance, its incorporation into epoxy resins results in materials with low shrinkage, exceptional hardness, chemical inertness, and outstanding mechanical strength. google.com

Furthermore, THPB is used to stabilize polycarbonates. It acts as a three-site rigid crosslinker, enhancing the stability of the polycarbonate structure. google.com The use of such triphenylbenzene derivatives as monomers can lead to the development of polymers with high thermal stability and specific mechanical properties. For example, 1,3-bis[2-(4-hydroxyphenyl)-2-propyl]benzene (B76517) (Bisphenol M), a related compound, is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins known for their strength and thermal stability.

Crosslinking Agent in Polycarbonates and Epoxy Resins

The trifunctional nature of this compound makes it a highly effective crosslinking agent, particularly for enhancing the properties of polycarbonates and epoxy resins. google.com In polycarbonates, THPB introduces a rigid, three-dimensional crosslinked network. google.com This structural modification is particularly useful for stabilizing the polymer matrix.

When incorporated into epoxy resins, THPB molecules act as curing agents or hardeners. The hydroxyl groups of THPB react with the epoxide rings of the epoxy prepolymer, forming a densely cross-linked network. This process results in materials with extraordinary hardness, chemical inertness, and outstanding mechanical strength. google.com The rigid triphenylbenzene core imparts significant thermal stability to the cured resin. For instance, incorporating THPB as a branching agent in polycarbonate resins at concentrations of 0.5–2.0 wt% can lead to a notable increase in the glass transition temperature (Tg) by 15–20°C and a decomposition onset temperature exceeding 300°C.

Synthesis of Hyperbranched Polymers and Dendrimers

The C3-symmetric structure of this compound serves as an ideal core for the synthesis of hyperbranched polymers and dendrimers. rsc.orgresearchgate.net These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups compared to their linear analogues.

Researchers have utilized THPB as the central building block from which dendritic wedges are grown. For example, star-shaped polyether dendrimers have been synthesized starting from a THPB core. researchgate.net The synthesis often involves reacting the hydroxyl groups of THPB with other monomers that extend the branched structure. rsc.org This approach allows for the creation of complex, well-defined architectures with tailored properties for various applications. rsc.orgresearchgate.net

Development of Heat-Resistant Polybenzoxazines

A significant application of this compound is in the creation of high-performance, heat-resistant polybenzoxazines. researchgate.net Polybenzoxazines are a class of thermosetting resins known for their high thermal stability, good flame retardancy, and molecular design versatility. researchgate.net

A series of dendritic benzoxazines have been synthesized using a Mannich reaction involving THPB, paraformaldehyde, and various amine derivatives (e.g., n-propylamine, cyclohexylamine, and aniline). researchgate.net The thermal ring-opening polymerization of these dendritic benzoxazine (B1645224) monomers leads to the formation of highly cross-linked polymers. researchgate.net The resulting polybenzoxazines exhibit exceptional thermal properties, which are influenced by the N-substituent from the amine derivative. researchgate.net For example, a polybenzoxazine with an N-phenyl group derived from aniline (B41778) demonstrated a high glass transition temperature (Tg) of 276°C and a char yield of 70%, with 5% and 10% weight loss occurring at 356°C and 411°C, respectively. researchgate.net

Thermal Properties of Polybenzoxazines Derived from this compound
N-Substituent GroupGlass Transition Temperature (Tg)5% Weight Loss Temperature10% Weight Loss TemperatureChar Yield at 800°C (N2)
N-phenyl276°C356°C411°C70%
N-propylData Not AvailableData Not AvailableData Not AvailableData Not Available
N-cyclohexylData Not AvailableData Not AvailableData Not AvailableData Not Available

Photoluminescent Materials and Optoelectronics

The 1,3,5-triphenylbenzene (TPB) platform is inherently fluorescent, thermally and photochemically stable, and rich in π-electrons, making it an excellent foundation for photoluminescent materials. rsc.org The functionalization of the TPB core, as seen in this compound, allows for the development of advanced materials for optoelectronic applications.

Component in Organic Light-Emitting Diodes (OLEDs)

While research often highlights 1,3,5-triazine (B166579) derivatives as host materials in OLEDs, the triphenylbenzene scaffold of THPB is also of significant interest. rsc.orgelsevierpure.com Materials based on a triphenylbenzene structure can be designed to have high triplet energies, which is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). High triplet energy hosts ensure efficient energy transfer to the phosphorescent dopant, preventing energy loss and enhancing device efficiency. The structural and electronic properties of triphenylbenzene derivatives can be tuned by modifying the peripheral groups attached to the core. rsc.org

Synthesis of Triphenylbenzene-Based Carbazoles and Photoluminescent Macromolecules

The reactive hydroxyl groups of this compound provide a convenient handle for synthesizing more complex photoluminescent molecules. rsc.org A notable example is the synthesis of triphenylbenzene-carbazole derivatives. By reacting THPB with various N-(bromoalkyl)-carbazoles, researchers have created a series of monomers and polymers. rsc.org

In a typical synthesis, THPB is reacted with a compound like 9-(4-bromobutyl)-9H-carbazole in the presence of a base. rsc.org The resulting monomers, which feature a triphenylbenzene core linked to carbazole (B46965) units via flexible alkyl chains, can then be polymerized. These polymers exhibit interesting photoluminescent properties, and the non-conjugated alkyl spacers influence the net absorption and emission characteristics of the final material. rsc.org

Photoluminescent Properties in Cross-Linked Structures

An important finding is that the inherent photoluminescence of the triphenylbenzene core can be retained even after it is incorporated into a highly cross-linked polymer network. researchgate.net Studies on polybenzoxazines synthesized from THPB-based dendritic benzoxazines have shown that the resulting cross-linked polymer films are photoluminescent. researchgate.net

When analyzed, the photoluminescent spectra of the polymerized materials show emission peaks characteristic of the triphenylbenzene structure. Although the relative intensity of the photoluminescence may be reduced compared to the initial THPB monomer, the cross-linked structure does not quench the fluorescence. researchgate.net This retention of optical properties makes these materials promising for applications requiring both structural integrity and light-emission, such as in advanced coatings or integrated optoelectronic devices.

Catalytic Applications in Organic Transformations

The molecular architecture of this compound, characterized by a planar C3-symmetric core and outwardly projecting hydroxyl groups, makes it an exemplary building block for creating porous, high-surface-area materials. These materials, particularly metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are of significant interest in catalysis. The strategic placement of phenolic hydroxyl groups within a rigid, well-defined framework allows for their participation as active sites in catalytic reactions. These frameworks can act as solid-state catalysts, offering advantages in terms of recovery and reusability over their homogeneous counterparts.

While direct catalytic applications of frameworks derived exclusively from this compound are an emerging area of research, the extensive studies on its functionalized analogues, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 1,3,5-tris(4-aminophenyl)benzene, provide a strong basis for its potential in this domain. These related compounds have been successfully employed to construct catalytically active frameworks for a variety of organic transformations. The underlying principles of catalysis within these frameworks are directly applicable to hypothetical or future systems based on this compound.

Heterogeneous Catalysis within Framework Structures

The incorporation of this compound or its derivatives into framework structures, such as MOFs and COFs, creates a new class of heterogeneous catalysts. The porous nature of these frameworks allows for the diffusion of reactants to the catalytically active sites within the material, while the rigid structure prevents the leaching of the catalyst into the reaction medium. This is a significant advantage over traditional homogeneous catalysts, which are often difficult to separate from the reaction products.

A notable example involves the use of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), a carboxylated analogue of this compound, in the construction of a polyoxometalate-based metal-organic framework (POMOF). This framework, with the formula [TBA]6[H3PMo12O40]2[Zn8(BTB)2]·(∼35H2O), has demonstrated effective catalytic activity in the reduction of bromate. rsc.org The catalytic capability, in this case, arises from the synergistic effect of the porous framework and the encapsulated polyoxometalate clusters.

Furthermore, derivatives of this compound have been explored as catalysts in their own right. For instance, 1,3,5-Tris(hydrogensulfato) benzene (B151609), synthesized from the reaction of phloroglucinol (B13840) and chlorosulfonic acid, has been shown to be an efficient catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). rsc.org This reaction proceeds via condensation of 1-phenyl-3-methylpyrazol-5-one with various aromatic aldehydes. The study highlights the excellent yields and environmentally friendly reaction conditions offered by this catalyst.

The following table summarizes the catalytic performance of a 1,3,5-Tris(hydrogensulfato) benzene catalyst in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) with different aromatic aldehydes.

Aromatic AldehydeProductTime (min)Yield (%)
Benzaldehyde4,4'-(Phenylmethylene)bis(1H-pyrazol-5-ol)1596
4-Methylbenzaldehyde4,4'-((4-Methylphenyl)methylene)bis(1H-pyrazol-5-ol)2094
4-Chlorobenzaldehyde4,4'-((4-Chlorophenyl)methylene)bis(1H-pyrazol-5-ol)2595
4-Nitrobenzaldehyde4,4'-((4-Nitrophenyl)methylene)bis(1H-pyrazol-5-ol)3092

The potential for creating catalytically active sites is not limited to the functional groups of the parent molecule. The framework itself can be designed to incorporate catalytically active metal nodes. Porous organic polymers (POPs) synthesized from derivatives of this compound have also been shown to be effective heterogeneous catalysts. For example, a chiral porous organic polymer has been utilized as a heterogeneous ligand for enantioselective Pd-catalyzed C(sp3)–H functionalization, demonstrating the potential for creating highly selective catalysts. rsc.org

These examples with closely related structures underscore the immense potential of this compound as a building block for advanced catalytic materials. The inherent properties of the molecule, combined with the versatility of framework chemistry, pave the way for the development of novel heterogeneous catalysts for a wide range of organic transformations.

Exploration of 1,3,5 Tris 4 Hydroxyphenyl Benzene in Biological and Medicinal Chemistry Research

Investigation of Anticancer Potential

The search for novel molecules with anticancer properties is a high priority in medicinal chemistry. nih.govsigmaaldrich.com Compounds capable of interacting with DNA are a significant class of chemotherapeutic agents. nih.govsigmaaldrich.com Research into the triphenylbenzene scaffold has included investigations into its potential as an anticancer agent. nih.govsigmaaldrich.com

Cytotoxic Effects on Cancer Cell Lines (e.g., Breast Cancer, Cervical Cancer)

While direct studies on the cytotoxic effects of 1,3,5-Tris(4-hydroxyphenyl)benzene are not prominent in the reviewed literature, a closely related derivative, 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) , has been investigated for its anticancer potential against several cancer cell lines. nih.govsigmaaldrich.com H3BTB, which features carboxylic acid groups in place of hydroxyl groups, demonstrated notable cytotoxic activity. nih.govsigmaaldrich.com

In a study assessing its effect on human breast cancer cell lines, H3BTB was found to be most active against the MDA-MB-231 and MCF-7 lines. nih.gov It was identified as being least active against the HeLa cervical cancer cell line. nih.gov The growth inhibition (GI₅₀) values from this research highlight the compound's potential as a pharmacophore for developing more potent anti-cancer agents. nih.gov

Induction of Apoptosis and Modulation of Signaling Pathways

The mechanism of action for potential anticancer drugs often involves the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways. google.comnih.gov Computational and molecular docking studies on the derivative 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) have shed light on its potential to interact with crucial biological targets. nih.gov

Research indicates that H3BTB binds to the minor groove of DNA, an interaction that can unwind the DNA helix and disrupt its function. nih.govsigmaaldrich.com To further understand its inhibitory potential, molecular docking simulations were performed against several anticancer protein targets, including caspase-3, NF-κB, and p53, which are critical in apoptosis and tumor growth pathways. nih.gov The results showed significant interactions between H3BTB and these cancer-related proteins, suggesting a potential to inhibit tumor growth. nih.gov

Interactions with Biological Macromolecules

The triphenylbenzene structure serves as a rigid and versatile core, allowing for interactions with various biological macromolecules. nih.gov This has led to its exploration as both a foundational scaffold for new drugs and as an inhibitor of pathological protein aggregation. nih.gov

Potential as a Scaffold for Bioactive Molecules

Trisphenyls have been recognized as valuable intermediates for creating more complex organic structures. google.com The rigid, C3-symmetric nature of the this compound core makes it an attractive scaffold for the rational design of new drugs. nih.govnih.gov Studies on its derivative, H3BTB, suggest that this molecular framework could be used to synthesize new metallic and non-metallic derivatives for potential use as bioactive molecules in cancer treatment. nih.govsigmaaldrich.com

Inhibition of Amyloid Fibril Formation and Associated Toxicity

The deposition of proteins as insoluble amyloid fibrils is linked to several diseases. researchgate.net There is significant interest in finding small molecules that can inhibit this process. researchgate.net A study investigated a series of 1,3,5-triphenylbenzene (B1329565) derivatives for their effects on the formation of amyloid fibrils by hen egg white lysozyme (B549824) (HEWL), a model protein for such studies. researchgate.net

The research found that substitutions on the phenyl rings were important for the inhibitory effectiveness of the compounds. Notably, the study revealed that while all tested compounds were efficient inhibitors of HEWL fibril formation, those with electron-donating groups, such as the hydroxyl (-OH) group found in this compound, lowered the inhibitory potential compared to derivatives with electron-withdrawing substituents. researchgate.net

Applications in Drug Delivery Systems

While direct research on the use of this compound in drug delivery systems is limited in the available literature, its structural derivatives have been employed in creating advanced materials with potential biomedical applications. Specifically, the derivative 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is widely used as a tritopic organic linker to construct Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are porous materials known for applications in gas storage and catalysis, and their high porosity and tunable properties make them candidates for drug delivery vehicles. nih.govresearchgate.net Some MOFs containing the BTB ligand have been reported to possess anti-cancer and antibacterial properties. researchgate.net

Enhancement of Stability and Efficacy of Drug Formulations

Extensive research of publicly available scientific literature and patent databases did not yield specific studies or detailed findings on the use of this compound for the primary purpose of enhancing the stability and efficacy of other drug formulations. The existing body of research on this compound primarily focuses on its synthesis, its own biological activities, and its application as a monomer or intermediate in materials science.

The literature does describe the synthesis and use of derivatives of this compound in creating complex molecular structures. For instance, its derivatives are used as building blocks for covalent organic frameworks (COFs) and supramolecular polymers, which can have applications in areas like gas storage and sensors. cd-bioparticles.netnih.gov Patents related to this compound primarily discuss its synthesis and its role as a crosslinking agent or a component in the production of polymers and resins, valued for the hardness and chemical inertness it imparts to these materials. google.com

There is research on the biological activity of this compound itself, such as its potential as an inhibitor of amyloid fibril formation, but this does not pertain to its use as a formulation excipient to stabilize other drugs.

Given the absence of direct research in the public domain on this compound as a co-former for enhancing drug stability and efficacy, no detailed research findings or data tables can be provided for this specific application.

Computational and Theoretical Studies on 1,3,5 Tris 4 Hydroxyphenyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to complex organic molecules like 1,3,5-Tris(4-hydroxyphenyl)benzene to analyze their fundamental properties.

DFT calculations are instrumental in determining the optimized structural geometry and electronic properties of molecules. For the related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964), DFT calculations using the B3LYP functional and a 6-31G* basis set have been performed to ensure the stability and accuracy of its structural parameters. nih.gov Such studies typically calculate frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors. nih.gov

For this compound, the molecular conformation is influenced by the steric hindrance between the peripheral phenyl rings. nih.gov While a fully planar conformation would involve the three outer phenyl rings being in the same plane as the central benzene (B151609) ring, steric congestion may cause some degree of torsion. nih.gov The C3-symmetry of the core structure is a defining feature. rsc.org DFT analysis helps in elucidating the most stable three-dimensional arrangement by finding the global minimum on the potential energy surface.

Table 1: Calculated Electronic Properties for a Related Compound, 1,3,5-Tris(4-carboxyphenyl)benzene (Note: This data is for a structurally similar compound and illustrates the outputs of DFT calculations.)

Property Value Unit
EHOMO -0.257 eV
ELUMO -0.0852 eV
Energy Gap (ΔE) 0.1718 eV
Chemical Hardness (η) 0.086 -
Chemical Potential (μ) -0.171 -
Electrophilicity Index (ω) 0.170 -
Chemical Softness (S) 5.821 -
Electronegativity (χ) 0.171 -

Source: nih.gov

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations can predict vibrational frequencies (IR) and chemical shifts (NMR). While specific DFT predictions for this compound were not found in the search results, experimental data from Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a benchmark for such theoretical studies. nih.govrsc.org

Table 2: Experimental Spectroscopic Data for this compound

Spectroscopy Type Solvent/Medium Observed Peaks (vmax or δ)
IR (Infrared) KBr 2953, 2918, 2848, 1606, 1460, 1378, 1263, 1097, 802 cm⁻¹
¹H NMR CDCl₃ 3.81 (s, 9H), 6.94–7.41 (m, 12H), 7.79 (s, 3H)
¹³C NMR CDCl₃ (125 MHz) 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3

Source: nih.govrsc.org

The experimental FT-IR spectrum shows characteristic peaks, such as those in the 2800-3000 cm⁻¹ range corresponding to C-H stretching and a broad absorption that would be expected for the O-H groups. nih.govrsc.orgresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design and for understanding biomolecular interactions.

Molecular docking simulations have been used to investigate the interaction of this compound with biological macromolecules. For instance, it has been studied as a potential inhibitor of Hen Lysozyme (B549824) (HEWL) amyloid fibril formation, a process implicated in neurodegenerative diseases. nih.gov Docking studies can reveal how the compound fits into the binding pockets of a target protein.

In studies involving the similar compound 1,3,5-Tris(4-carboxyphenyl)benzene, docking simulations have been performed against targets like DNA and various anti-cancer proteins such as caspase-3, NF-κB, and P53. nih.gov These simulations predicted that the compound binds to the major or minor groove of the DNA molecule. nih.govnih.gov The binding is often characterized by specific interactions, such as hydrogen bonds with particular residues. nih.gov

A key output of molecular docking is the binding energy, which estimates the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable complex. For the 1,3,5-Tris(4-carboxyphenyl)benzene-DNA complex, the docking score was calculated to be -8.3 kcal/mol. nih.gov

The total binding free energy is composed of several components, including electrostatic and non-electrostatic (such as van der Waals and hydrophobic) interactions. nih.govnih.gov Analysis of these energy components helps to understand the driving forces behind the molecular recognition and binding process. For example, the binding of 1,3,5-Tris(4-carboxyphenyl)benzene to DNA was found to have considerable contributions from both electrostatic and non-electrostatic forces. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. They are often used to refine the results of molecular docking and assess the stability of a ligand-receptor complex in a simulated physiological environment.

While specific MD simulation studies for this compound were not identified in the search results, this technique is crucial for validating docking poses. For the related 1,3,5-Tris(4-carboxyphenyl)benzene, MD simulations have been employed to confirm the stability of its complex with DNA. nih.govresearchgate.net Such simulations can track the root mean square deviation (RMSD) of the complex over the simulation time, with stable values indicating a stable binding mode. nih.gov

Elucidation of Dynamic Behavior and Conformational Flexibility

Detailed computational analyses, such as molecular dynamics (MD) simulations, specifically elucidating the dynamic behavior and conformational flexibility of this compound are not extensively documented. However, studies on analogous compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have utilized these techniques to understand their structural stability and interactions with biological molecules. nih.gov For instance, MD simulations on the carboxylated derivative have been employed to assess the stability of protein-ligand complexes, indicating that the triphenylbenzene core imparts significant molecular stability and rigidity. nih.gov It is reasonable to infer that the C3-symmetric nature of this compound would similarly result in a relatively rigid structure, with the primary modes of flexibility arising from the rotation of the peripheral hydroxyphenyl rings. The inter-planar twist angles between the central and peripheral aryl rings are a key conformational parameter, and in related compounds, these angles have been observed to be significant.

Stability of Host-Guest Complexes and Frameworks

The potential of this compound to form host-guest complexes and serve as a building block for supramolecular frameworks is an area of interest, largely extrapolated from research on its derivatives. The hydroxyl groups are capable of forming strong hydrogen bonds, a key interaction in the formation of stable host-guest assemblies.

Computational studies on related systems, such as 1,3,5-tris(4'-aminophenyl)benzene, have demonstrated the importance of hydrogen bonding and π-π interactions in forming extended networks capable of encapsulating guest molecules. nih.gov These studies often employ molecular docking and quantum chemical calculations to predict binding affinities and the geometry of host-guest complexes. For this compound, it is hypothesized that the hydroxyl groups would act as hydrogen bond donors, facilitating the formation of stable complexes with suitable guest molecules.

Quantum Chemical Investigations of Co-Crystals

For example, studies on partially fluorinated 1,3,5-tris(phenylethynyl)benzenes have analyzed packing behavior and intermolecular interactions, such as aryl-aryl and aryl-acetylene contacts, which stabilize the crystal lattice. nih.gov These investigations reveal that intermolecular forces, including hydrogen bonding and π-stacking, play a dominant role in the formation and stability of co-crystals. In the case of this compound, quantum chemical calculations would be instrumental in understanding the energetic contributions of hydrogen bonding from the hydroxyl groups and π-π stacking of the aromatic rings in potential co-crystal structures. Such studies on the carboxylated analogue have been used to determine electronic characteristics and reactivity profiles. nih.govresearchgate.net

Derivatives and Analogues of 1,3,5 Tris 4 Hydroxyphenyl Benzene: Synthesis and Comparative Research

1,3,5-Tris(4-aminophenyl)benzene (B174889) Derivatives

The introduction of amino functionalities onto the 1,3,5-triphenylbenzene (B1329565) scaffold creates a versatile platform for polymerization and supramolecular assembly. These derivatives are of significant interest in materials science.

Synthesis via Nucleophilic Aromatic Substitution

The synthesis of 1,3,5-tris(4-aminophenyl)benzene (TAPB) derivatives can be achieved through various synthetic routes, with methods analogous to nucleophilic aromatic substitution (SNAr) being of key importance. While classical SNAr reactions on unsubstituted aryl halides are challenging, the presence of activating groups or the use of metal catalysts facilitates these transformations.

One prominent method involves the nickel-catalyzed amination of 1,3,5-tris(p-chlorophenyl)benzene with various secondary cyclic and acyclic amines. rsc.orgrsc.orgresearchgate.net This approach, a type of cross-coupling reaction, shares mechanistic features with SNAr, wherein the nickel catalyst facilitates the displacement of the halide by the amine nucleophile. These reactions typically afford the corresponding triarylamine derivatives in good yields. rsc.orgrsc.orgresearchgate.net The general principle of nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. chemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex and accelerating the reaction. chemistrysteps.commasterorganicchemistry.com

Another synthetic strategy involves the reduction of the nitro groups in 1,3,5-tris(4-nitrophenyl)benzene (B1636164). This is often accomplished using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). youtube.com This reaction transforms the electron-withdrawing nitro groups into electron-donating amino groups, yielding 1,3,5-tris(4-aminophenyl)benzene.

A further example of derivatization involves the reaction of 1,3,5-tris(4-aminophenyl)benzene with m-iodotoluene in the presence of potassium carbonate, a copper catalyst, and a crown ether. This results in the formation of 1,3,5-tris-(4-di-m-tolylaminophenyl)benzene, showcasing the versatility of the amino group for further functionalization. prepchem.com

Applications in Polyamide and Polyimide Synthesis

The trifunctional nature of 1,3,5-tris(4-aminophenyl)benzene and its derivatives makes them excellent monomers for the synthesis of hyperbranched and cross-linked polyamides and polyimides. These polymers often exhibit enhanced thermal stability and mechanical properties compared to their linear counterparts.

For instance, hyperbranched polyamides have been synthesized through the low-temperature polycondensation of an aromatic triamine like 1,3,5-tris(4'-aminophenylcarbamoyl)benzene with various diacid chlorides. nih.gov The resulting polymers are often soluble in polar aprotic solvents and display glass transition temperatures (Tg) ranging from 138 to 198 °C. nih.gov The incorporation of the triphenylamine (B166846) moiety into the polymer backbone can also enhance solubility and hole-transporting properties. nih.gov

Polyimides, known for their exceptional thermal and chemical resistance, can be prepared using a conventional two-step process involving the reaction of a diamine or triamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration. titech.ac.jpresearchgate.netmdpi.com The use of 1,3,5-tris(4-aminophenyl)benzene as a cross-linking agent can lead to the formation of polyimide gels with high moduli. ossila.com The properties of these polymers are highly dependent on the specific monomers used.

Polymer TypeMonomersKey PropertiesReference
Hyperbranched Polyamide1,3,5-tris(4'-aminophenylcarbamoyl)benzene and various diacid chloridesSoluble in polar aprotic solvents, Tg: 138-198 °C nih.gov
Aromatic PolyimideN,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine and various dianhydridesGood solubility, flexible and tough films, Tg: 293-361 °C, 10% weight loss temp: 565-595 °C nih.gov
Thermally Stable Polyimidesl,3-Bis(3-aminophenoxy-4'-benzoyl)benzene and various dianhydridesLow glass transition temperatures, excellent toughness, tensile strength: 105-133 MPa titech.ac.jp
Poly(amide-imide)sAmide-functionalized diamines and various tetracarboxylic dianhydridesHigh thermal stability, inherent viscosities: 0.35–0.88 dL/g mdpi.com

Role in COF and Supramolecular Chemo-Sensor Development

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a crucial building block in the construction of Covalent Organic Frameworks (COFs). ossila.comcd-bioparticles.net Its trigonal geometry allows for the formation of highly ordered, porous two-dimensional or three-dimensional structures. These COFs exhibit remarkable thermal and chemical stability.

For example, a polyimide COF synthesized from TAPB and naphthalene-1,4,5,8-tetracarboxylic dianhydride demonstrated selective adsorption of acetylene (B1199291) over ethylene (B1197577) and carbon dioxide over nitrogen. ossila.com Another COF, created from the condensation of TAPB with 2,5-divinylterephthaldehyde and biphenyl (B1667301) dialdehyde, showed efficient adsorption of bisphenol A (BPA) and bisphenol S (BPS) through hydrogen bonding and π–π interactions. ossila.com Furthermore, imine-linked 2D COFs based on TAPB and benzotrithiophene have been developed as visible-light photocatalysts. rsc.org

Beyond COFs, TAPB and its derivatives have been explored as supramolecular chemo-sensors. The π-electron-rich triphenylbenzene core and the amino groups can engage in non-covalent interactions with analytes. nih.gov These interactions can lead to changes in the fluorescence properties of the compound, enabling the detection of various species, particularly polynitroaromatic compounds. nih.govresearchgate.net

1,3,5-Tris(4-nitrophenyl)benzene Analogues

The nitro-substituted analogues of 1,3,5-tris(4-hydroxyphenyl)benzene possess distinct electronic properties that influence their synthesis and intermolecular interactions.

Synthetic Pathways and Electron-Withdrawing Effects

1,3,5-Tris(4-nitrophenyl)benzene can be synthesized via the acid-catalyzed cyclotrimerization of 4-nitroacetophenone. rsc.org This reaction provides a direct route to the C3-symmetric core functionalized with nitro groups. The nitro groups are strongly electron-withdrawing, which significantly influences the electronic properties of the molecule. This electron deficiency makes the aromatic rings susceptible to nucleophilic attack, although this reactivity is often harnessed after the reduction of the nitro groups to amino groups, as previously discussed. youtube.comcollegedunia.comsarthaks.com The presence of these electron-withdrawing groups is a key feature that differentiates its chemistry from the electron-rich amino and hydroxyl derivatives.

Comparative Studies on Supramolecular Interactions

The electron-withdrawing nature of the nitro groups in 1,3,5-tris(4-nitrophenyl)benzene influences its ability to participate in supramolecular interactions. While specific comparative studies on the supramolecular interactions of a series of its analogues are not extensively detailed in the provided results, parallels can be drawn with related structures.

For instance, the analogous compound 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) has been shown to interact with DNA through groove binding, involving electrostatic and non-electrostatic contributions. nih.gov This suggests that the triphenylbenzene scaffold is well-suited for forming host-guest complexes. The supramolecular behavior of benzene-1,3,5-tricarboxamides (BTAs), which self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding, further highlights the potential for directional and stable supramolecular assemblies in these systems. rsc.orgresearchgate.net It can be inferred that the nitro groups in 1,3,5-tris(4-nitrophenyl)benzene would favor interactions with electron-rich species through π-stacking and other non-covalent forces, a principle utilized in its amino-derivative's role as a sensor for nitroaromatics. nih.gov

1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene and Related Aldehyde Derivatives

1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene is a significant derivative featuring salicylaldehyde (B1680747) units attached to a central benzene (B151609) ring. ossila.com This structural motif, also known as 2-hydroxybenzaldehyde, is crucial for its reactivity and applications. ossila.com

The aldehyde functional groups in 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene readily react with hydrazine (B178648) derivatives to form hydrazone linkages. ossila.com This condensation reaction is a key step in the synthesis of hydrazone-linked Covalent Organic Frameworks (COFs). These COFs are crystalline porous polymers with a well-defined structure.

The synthesis of hydrazone-linked COFs typically involves a solvothermal reaction between an aldehyde-functionalized monomer, such as 1,3,5-Tris(4-formylphenyl)benzene or its hydroxylated analogue, and a hydrazide-containing linker. For instance, the reaction of 2,5-diethoxyterephthalohydrazide (B2763183) with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene results in the formation of hexagonal COF-42 and COF-43, respectively. unt.edu These materials exhibit good thermal stability. unt.edu Similarly, the condensation of 1,3,5-triformylphloroglucinol with 2,5-dimethoxyterephthalohydrazide (B3084889) yields JLU COF-4, a crystalline and porous material. unt.edu

The table below summarizes key characteristics of representative hydrazone-linked COFs.

COF NameMonomersKey Features
COF-422,5-diethoxyterephthalohydrazide, 1,3,5-triformylbenzeneGood thermal stability (280 °C), hexagonal structure. unt.edu
COF-432,5-diethoxyterephthalohydrazide, 1,3,5-tris(4-formylphenyl)benzeneGood thermal stability, hexagonal structure. unt.edu
TFPT-COF2,5-diethoxyterephthalohydrazide, 1,3,5-tris(4-formylphenyl)triazineMesoporous, hexagonal pores (3.8 nm). unt.edu
JLU COF-41,3,5-triformylphloroglucinol, 2,5-dimethoxyterephthalohydrazideHigh crystallinity and porosity. unt.edu

A notable application of COFs derived from 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene is in the development of ratiometric fluorescent probes. For instance, a hydrazone-linked COF has been utilized for the detection of hypochlorite. ossila.com The inherent luminescence of these COFs can be modulated by the presence of specific analytes. The introduction of anions like fluoride (B91410) can quench the luminescence by interacting with the hydroxyl groups, which disrupts the excited-state intramolecular proton transfer (ESIPT) process. ossila.com This on-off switching of fluorescence makes these materials effective as anion sensors. ossila.com

1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

1,3,5-Tris(4-carboxyphenyl)benzene, commonly known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid. Its structure consists of a central benzene ring connected to three phenyl rings, each bearing a carboxylic acid group. mdpi.com This configuration gives the molecule its acidity and water solubility. mdpi.com

H3BTB is widely employed as a tritopic bridging ligand in the synthesis of Metal-Organic Frameworks (MOFs). chemicalbook.com MOFs are a class of porous materials with high surface areas and tunable properties. The three carboxylic acid groups of H3BTB can coordinate with metal ions or clusters, forming extended three-dimensional networks. chemicalbook.comnih.gov

The use of H3BTB as a linker has led to the creation of MOFs with exceptionally large surface areas, such as MOF-177, which exhibits a high capacity for hydrogen storage. nih.gov These H3BTB-based MOFs have shown potential in various applications, including:

Gas Storage: The high porosity and surface area of these MOFs make them suitable for storing gases like hydrogen and methane.

Gas Separation: The selective adsorption properties of these materials allow for the efficient separation of different gases. chemicalbook.com

Catalysis: The unique structural features of H3BTB-based MOFs enable them to act as catalysts in chemical reactions. chemicalbook.com

An example of a MOF constructed using H3BTB is the porous polyoxometalate-based MOF (POMOF), [TBA]6[H3PMo12O40]2[Zn8(BTB)2]·(~35H2O), which demonstrates catalytic activity in the reduction of bromate. rsc.org

Recent research has highlighted the potential of H3BTB in the field of medicinal chemistry, particularly for its anticancer properties. mdpi.comnih.gov Studies have shown that H3BTB can interact with DNA, a key target for many anticancer drugs. nih.govresearchgate.net

The primary mechanism of this interaction is through groove binding, where the H3BTB molecule fits into the minor groove of the DNA helix. mdpi.comnih.gov This binding is significant and can lead to the unwinding of the DNA structure. mdpi.comnih.gov Molecular docking studies support the minor groove binding model for the H3BTB-DNA complex. mdpi.comnih.govresearchgate.net The binding affinity is influenced by both electrostatic and non-electrostatic contributions. mdpi.comnih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have demonstrated the cytotoxic potential of H3BTB against various cancer cell lines. mdpi.comnih.govresearchgate.net The docking score for the H3BTB-DNA complex was calculated to be -8.3 kcal/mol, with hydrogen bonding and hydrophobic interactions stabilizing the complex. mdpi.com This interaction with DNA is believed to disrupt normal cellular processes and contribute to the compound's anticancer effects.

Other Functionalized Triphenylbenzene Derivatives

Beyond aldehyde and carboxylic acid derivatives, other functionalizations of the triphenylbenzene scaffold have been explored to create molecules with unique properties. For example, the introduction of different functional groups can influence interlayer interactions in the solid state, which is crucial for the stability of materials like COFs.

In one study, a hexagonal COF was synthesized by connecting 1,3,5-tris(4-aminophenyl)benzene with 2,5-dimethoxyterephthalaldehyde. unt.edu The presence of electron-donating methoxy (B1213986) groups on the phenyl ring strengthened the interlayer interactions, thereby stabilizing the framework. unt.edu

Another area of research involves the synthesis of triptycene (B166850) derivatives, which are rigid, three-dimensional molecules. Halogenated triptycenes can be prepared and further derivatized to create complex molecular architectures. For instance, a triptycene derivative with a 1-bromo-8-chloro-13-iodo substitution pattern has been efficiently synthesized. mdpi.com These functionalized triptycenes serve as versatile building blocks for materials with potential applications in various fields of chemistry.

Boronic Acid, Cyano, and Ethynyl (B1212043) Substituted Analogues

The strategic incorporation of boronic acid, cyano, and ethynyl functionalities onto the this compound framework has led to the creation of novel materials with tailored properties for applications ranging from gas storage to optoelectronics.

Boronic Acid Substituted Analogues:

1,3,5-Tris[(4-phenylboronic acid)]benzene (TPBAB) is a prominent example of a boronic acid-functionalized analogue. ossila.com Its synthesis typically involves multi-step procedures. One common route starts with the trimerization of 4-cyanophenylboronic acid, catalyzed by an acid, to form the central triphenylbenzene core with boronic acid groups at the para-positions of the peripheral phenyl rings. nih.gov These analogues are instrumental in the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and separation. ossila.com For instance, COF-8, constructed from TPBAB and 2,3,6,7,10,11-hexahydroxytriphenylene, exhibits high thermal stability and a large surface area of 1400 m²/g. ossila.com Another example, DBLP-4, a diazaborole-linked polymer synthesized from the condensation of 2,3,6,7,14,15-hexaaminotriptycene and TPBAB, shows a high BET surface area of 904 m²/g and demonstrates potential for small gas storage and separation. ossila.com

Cyano Substituted Analogues:

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a key cyano-substituted analogue. Its synthesis can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling, to attach 4-cyanophenyl groups to a 1,3,5-trisubstituted benzene core. The use of palladium catalysts with specific ligand systems is crucial for optimizing the efficiency of these coupling reactions. TCPB is a valuable precursor for the synthesis of nitrogen-rich covalent triazine frameworks (CTFs) and porous organic polymers, which exhibit high selectivity and sensitivity in applications like photocatalysis and fluorescence sensing.

Ethynyl Substituted Analogues:

The synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene and its derivatives often employs Sonogashira cross-coupling reactions. For example, 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene can be prepared through the reaction of 1,3,5-triethynylbenzene (B1295396) with 4-trimethylsilylethynyl iodobenzene, followed by the removal of the trimethylsilyl (B98337) protecting groups. epa.gov The choice of halogen on the aromatic partner is critical, with aromatic iodides generally providing better results than bromides in multiple Sonogashira reactions by avoiding the formation of difficult-to-separate mixtures of products with varying degrees of substitution. epa.gov These ethynyl-substituted analogues are of interest for creating extended π-conjugated systems and have been explored in the context of organosilicon-acetylene resins and other advanced materials. researchgate.net

Interactive Data Table: Comparison of Substituted this compound Analogues

AnalogueFunctional GroupKey Synthetic MethodPrimary Application Area
1,3,5-Tris[(4-phenylboronic acid)]benzene (TPBAB)Boronic Acid (-B(OH)₂)Acid-catalyzed trimerization of 4-cyanophenylboronic acidCovalent Organic Frameworks (COFs) for gas storage and separation
1,3,5-Tris(4-cyanophenyl)benzene (TCPB)Cyano (-CN)Suzuki-Miyaura or Ullmann cross-couplingCovalent Triazine Frameworks (CTFs) for photocatalysis and sensing
1,3,5-Tris(4-ethynylphenyl)benzeneEthynyl (-C≡CH)Sonogashira cross-couplingExtended π-conjugated systems, advanced polymers

Structure-Function Relationship Studies

The relationship between the molecular structure of this compound derivatives and their resulting functions is a critical area of research, guiding the design of new materials with desired properties.

The introduction of different functional groups significantly alters the electronic and steric properties of the parent molecule. For instance, substituting the hydroxyl groups with electron-withdrawing cyano groups, as in TCPB, reduces the electron density of the aromatic rings and enhances the molecule's ability to participate in the formation of electron-accepting frameworks like CTFs. In contrast, the presence of electron-donating amino groups in 1,3,5-Tris(4-aminophenyl)benzene enhances its reactivity in the synthesis of epoxy resins and polyimides.

The position of the substituent also plays a crucial role. Studies on cyano-substituted analogues have shown that para-substitution is often critical for maintaining certain biological activities, such as the dual inhibition of HIV-1 RNase H and integrase. Replacing a 4-cyanophenyl group with a 3-cyanophenyl group can lead to a reduction in activity, highlighting the importance of the substituent's position in defining the molecule's interaction with biological targets.

In essence, a deep understanding of the structure-function relationships in this class of compounds empowers researchers to rationally design and synthesize new derivatives of this compound with precisely tuned properties for a wide range of advanced applications.

Emerging Research Directions and Future Perspectives for 1,3,5 Tris 4 Hydroxyphenyl Benzene

Integration in Multi-Stimuli Responsive Materials

The incorporation of THPB into multi-stimuli responsive materials, or "smart" materials, is a burgeoning field of research. These materials are designed to undergo significant changes in their properties in response to external triggers such as temperature, light, pH, or the presence of specific chemical species. The structure of THPB is particularly well-suited for this purpose. Its peripheral hydroxyl groups can form reversible hydrogen bonds, while the benzene (B151609) rings facilitate π-π stacking interactions. These non-covalent forces are critical for creating supramolecular assemblies that can be controllably assembled and disassembled.

Research has demonstrated that including stimuli-responsive moieties within molecular building blocks like THPB can induce collective structural responses in the resulting supramolecular networks. kuleuven.bescispace.com This allows for the tuning of the network's energetics and kinetics through various environmental stimuli. kuleuven.bescispace.com For example, new supramolecular discotic nematic liquid crystals have been developed through the hydrogen bonding between the THPB core and peripheral stilbazole derivatives. researchgate.net The reversible nature of these bonds is key to creating adaptable and functional materials that can respond to changes in their environment, such as solvent polarity or temperature. researchgate.net This adaptability is foundational for applications in areas like drug delivery, soft robotics, and adaptive optics.

Advanced Sensor Development (e.g., Chemo-Sensors for Specific Analytes)

The photoluminescent properties and versatile molecular structure of THPB and its derivatives make them excellent candidates for advanced sensor development. acs.org The electron-rich triphenylbenzene core can engage in strong interactions with various analytes, leading to detectable changes in fluorescence or electrochemical signals. acs.org This has led to the development of highly sensitive and selective chemosensors for a range of targets.

Researchers have established 1,3,5-triphenylbenzene (B1329565) as a versatile platform for photoluminescent chemosensors, outlining design principles for targeting specific analytes. acs.org Covalent Organic Frameworks (COFs) synthesized from THPB have shown promise in detecting antibiotics like ofloxacin (B1677185) and tetracycline (B611298) through significant fluorescence quenching. rsc.org In another approach, a cyclophane synthesized from THPB demonstrated high selectivity for the absorption of CO2 over N2. acs.org The core principle involves the interaction between the sensor molecule and the analyte, which perturbs the electronic structure of the sensor and results in a measurable signal. This capability is also being explored in biosensing; THPB has been identified in a yeast-estrogen screen, where it exhibited a dual estrogenic/antagonistic behavior, indicating its potential for detecting endocrine-disrupting compounds. unibo.it

Table 1: Applications of 1,3,5-Tris(4-hydroxyphenyl)benzene Derivatives in Advanced Sensor Technology
THPB-Based MaterialSensor TypeTarget AnalyteDetection PrincipleReference
Covalent Organic Framework (COF-120)Fluorescent ChemosensorOfloxacin, TetracyclineFluorescence Quenching rsc.org
Pyridinedicarbonitrile-derived CyclophaneGas SensorCarbon Dioxide (CO₂)Selective Gas Absorption acs.org
Boron Cluster Decorated CoreChemosensor PlatformGeneral Analyte InteractionNot Specified mdpi.com
Unmodified THPBWhole-Cell BiosensorEstrogenic CompoundsBiological Activity Response unibo.it

Sustainable Synthesis and Application Pathways

A significant push in modern chemistry is the development of sustainable and environmentally friendly processes ("green chemistry"). Research into the synthesis of THPB is aligning with these principles by optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous substances.

One sustainable approach involves using closed-loop systems that minimize the emission of volatile organic compounds (VOCs). Furthermore, purification methods are being refined. An antisolvent crystallization technique using an ethanol-water mixture has been shown to increase the purity of THPB from 92% to 99.5% while reducing energy consumption by 35% compared to conventional recrystallization methods. Modern synthetic routes, such as palladium-catalyzed cross-coupling reactions, offer alternative pathways to the molecule. researchgate.net These advancements are crucial for the large-scale, cost-effective, and environmentally responsible production of THPB for its various applications.

Table 2: Comparison of Synthetic and Purification Methods for this compound
AspectTraditional MethodsSustainable/Modern MethodsReference
SynthesisRelies on standard batch processes, potentially with higher VOC emissions.Use of closed-loop systems to minimize VOCs; development of new catalytic routes (e.g., Pd-catalyzed). , researchgate.net
PurificationTraditional recrystallization from a single solvent.Antisolvernt crystallization (e.g., ethanol (B145695)/water).
Energy ConsumptionHigher energy input required for solvent evaporation in traditional recrystallization.Reduced by 35% with antisolvent crystallization.
Final PurityStandard purity.Increased from 92% to >99.5%.

Exploration in Quantum Materials and Nano-Architectures

Perhaps the most forward-looking research involves the use of THPB in the bottom-up fabrication of nano-architectures and its potential role in quantum materials. The ability of THPB to self-assemble on surfaces into highly ordered, two-dimensional (2D) networks is being harnessed to create novel materials with unprecedented electronic properties. kuleuven.bescispace.combohrium.com

Groundbreaking studies have shown that THPB can form a mesoscale-ordered, 2D hydrogen-bonded organic framework (HOF) on substrates like gold (Au(111)) and graphene. nih.govresearchgate.net Using techniques such as scanning tunneling microscopy (STM) and angle-resolved photoemission spectroscopy (ARPES), researchers have observed the precise honeycomb-like lattice of these THPB networks. nih.govresearchgate.netresearchgate.net

Most notably, these studies have led to the experimental observation of a topological "flat band" (FB) in the electronic structure of the THPB HOF on an Au(111) surface. researchgate.net Flat bands are a signature of strong electronic correlations and are theoretically predicted to host exotic quantum phenomena. This discovery positions THPB-based HOFs as a promising new platform for exploring many-body quantum states. researchgate.net Similarly, when a THPB-HOF is fabricated on a graphene layer, the resulting heterostructure exhibits both the distinct Dirac bands of graphene and the flat bands from the organic layer, creating a novel organic-inorganic quantum material. nih.gov This research opens a new frontier for designing organic topological materials and exploring quantum physics in atomically precise, self-assembled nano-architectures.

Table 3: this compound in Nano-Architectures and Quantum Materials
Nano-ArchitectureSubstrateKey Findings / Observed PhenomenaReference
2D Hydrogen-Bonded Organic Framework (HOF)Au(111)Formation of a highly ordered honeycomb lattice; experimental observation of a topological flat band (FB) in the electronic structure. researchgate.net
2D Organic-Inorganic HeterostructureGraphene on HOPGLarge-scale, highly crystalline HOF on graphene; coexistence of Dirac bands (from graphene) and flat bands (from HOF). nih.gov
Self-Assembled OligomersAg(111)Formation of THPB oligomers via dehydrogenation reactions on the surface, confirmed by STM. researchgate.net
Polyester (B1180765) Covalent Organic Framework (COF)Au(111)On-surface polyester condensation to form a COF with hexagonal cavities. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-tris(4-hydroxyphenyl)benzene, and how can purity be maximized during synthesis?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann condensation. For purity control, use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
  • Key considerations : Avoid over-refluxing to prevent hydroxyl group oxidation. Use inert atmospheres (N₂/Ar) to stabilize phenolic groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify O–H stretches (3200–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • ¹H/¹³C NMR : Confirm symmetry via equivalent proton environments (e.g., singlet for central benzene protons in DMSO-d₆ at δ 6.8–7.2 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (C₂₄H₁₈O₃; calc. 354.36 g/mol) .

Q. How does solvent choice impact the solubility and crystallization of this compound?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). For crystallization, use slow evaporation from DMF/water (7:3 v/v) to obtain single crystals suitable for X-ray diffraction. Poor solubility in nonpolar solvents (hexane, toluene) necessitates sonication for homogeneous dispersion .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to simulate IR and NMR spectra. Compare experimental vs. theoretical results to identify discrepancies (e.g., hydrogen bonding effects on O–H stretching frequencies). Use Gaussian or ORCA software for optimization .
  • Case study : A co-crystal study with 2,4,6-trimethoxy-1,3,5-triazine revealed intermolecular hydrogen bonding (O–H···N) that red-shifts FT-IR peaks by 50 cm⁻¹, validated by DFT .

Q. What strategies enhance the stability of this compound in high-temperature polymer applications?

  • Methodology : Incorporate the compound as a branching agent in polycarbonate resins. Use this compound (0.5–2.0 wt%) during polymerization to introduce cross-links. Characterize thermal stability via TGA (decomposition onset >300°C) and DSC (Tg increase by 15–20°C) .
  • Challenge : Avoid excessive branching to prevent brittleness; optimize stoichiometry via rheological studies .

Q. How can this compound be functionalized for covalent organic frameworks (COFs)?

  • Methodology :

  • Aldehyde functionalization : Synthesize 1,3,5-tris(4-formylphenyl)benzene via Vilsmeier-Haack reaction. Confirm conversion via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm).
  • COF synthesis : Condense with diamines (e.g., benzidine) in mesitylene/dioxane (1:1) under solvothermal conditions (120°C, 72h). Characterize porosity via BET surface area (>800 m²/g) and PXRD for crystallinity .

Q. What are the safety protocols for handling halogenated derivatives (e.g., 1,3,5-tris(4-bromophenyl)benzene) of this compound?

  • Methodology :

  • Storage : Keep in amber glass under N₂ at –20°C to prevent bromine loss.
  • Waste disposal : Neutralize with 10% sodium thiosulfate before incineration. Use PPE (nitrile gloves, fume hood) to avoid dermal/ocular exposure (H313/H333 hazards) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3,5-Tris(4-hydroxyphenyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.